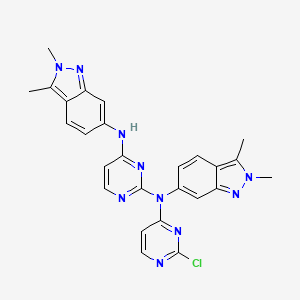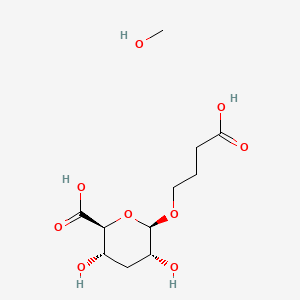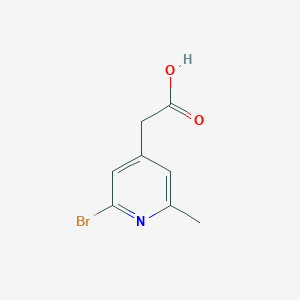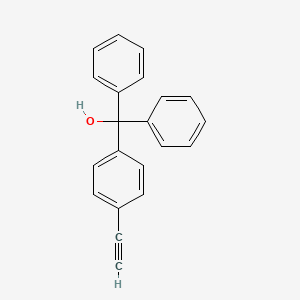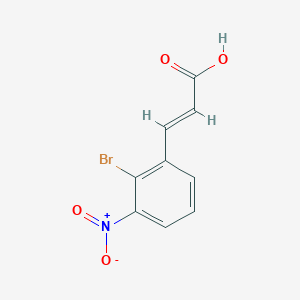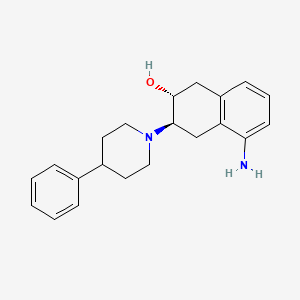
(-)-5-Aminobenzovesamicol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-5-Aminobenzovesamicol: is a chemical compound known for its unique structure and properties It is a derivative of vesamicol, which is an inhibitor of the vesicular acetylcholine transporter (VAChT)
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-5-Aminobenzovesamicol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzovesamicol Core: This involves the cyclization of a suitable precursor to form the benzovesamicol core structure.
Introduction of the Amino Group: The amino group is introduced through a series of reactions, such as nitration followed by reduction or direct amination.
Purification: The final compound is purified using techniques like recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control.
化学反应分析
Types of Reactions:
Oxidation: (-)-5-Aminobenzovesamicol can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
Chemistry: In chemistry, (-)-5-Aminobenzovesamicol is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in diverse chemical transformations, making it valuable for developing new compounds.
Biology: In biological research, this compound is studied for its interactions with biological molecules. It is particularly known for its role in inhibiting the vesicular acetylcholine transporter, which is crucial for neurotransmitter regulation.
Medicine: In medicine, this compound has potential therapeutic applications. Its ability to inhibit the vesicular acetylcholine transporter makes it a candidate for studying neurological disorders and developing treatments for conditions like Alzheimer’s disease.
Industry: In the industrial sector, this compound is used in the production of various chemical products. Its reactivity and versatility make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of (-)-5-Aminobenzovesamicol involves its interaction with the vesicular acetylcholine transporter (VAChT). By binding to VAChT, it inhibits the transport of acetylcholine into synaptic vesicles, thereby affecting neurotransmitter release. This inhibition can modulate cholinergic signaling pathways, which are involved in various physiological processes.
相似化合物的比较
Vesamicol: The parent compound of (-)-5-Aminobenzovesamicol, known for its VAChT inhibitory properties.
(-)-Vesamicol: Another derivative with similar inhibitory effects on VAChT.
(-)-5-Fluorobenzovesamicol: A fluorinated analog with distinct chemical properties.
Uniqueness: this compound is unique due to the presence of the amino group, which imparts specific reactivity and biological activity. This distinguishes it from other vesamicol derivatives and makes it valuable for targeted research applications.
属性
分子式 |
C21H26N2O |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
(2R,3R)-5-amino-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C21H26N2O/c22-19-8-4-7-17-13-21(24)20(14-18(17)19)23-11-9-16(10-12-23)15-5-2-1-3-6-15/h1-8,16,20-21,24H,9-14,22H2/t20-,21-/m1/s1 |
InChI 键 |
CELYMPNBUOGKMD-NHCUHLMSSA-N |
手性 SMILES |
C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=C(C[C@H]3O)C=CC=C4N |
规范 SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





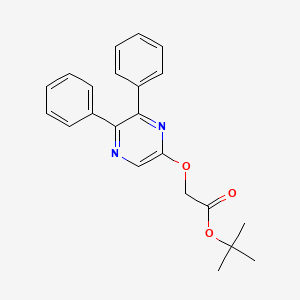
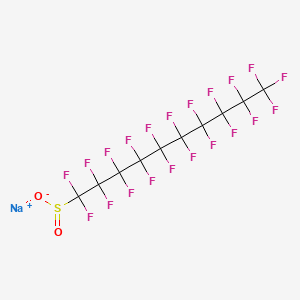
![3-(3-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13442310.png)
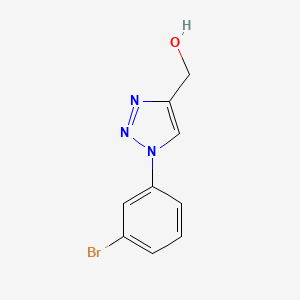

![14-Hydroxy-13,13,15,15-tetramethyl-9-oxa-2,4,6,14-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3(8),6,11,16-pentaen-5-one](/img/structure/B13442347.png)
